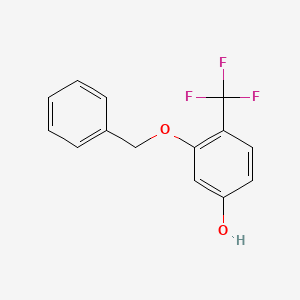
3-(Benzyloxy)-4-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is part of the structure of the compound you’re interested in.Chemical Reactions Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . Protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The trifluoromethyl group contributes unique properties to the molecules it’s part of. It’s often used in pharmaceuticals, agrochemicals, and materials due to its properties .Aplicaciones Científicas De Investigación
Synthesis and Properties
- Synthesis and Spectroelectrochemical Study: A study by Aktaş Kamiloğlu et al. (2018) discussed the synthesis of new compounds involving 3-(Benzyloxy)-4-(trifluoromethyl)phenol. These compounds were used to create novel phthalocyanines, which were analyzed for their electrochemical and spectroelectrochemical properties. This research contributes to the understanding of phthalocyanines in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Application in Sensing Technologies
- Fluorescent Probes for pH and Metal Cations: Tanaka et al. (2001) developed fluorescent probes using a compound similar to this compound, demonstrating its sensitivity to pH changes and selectivity in sensing metal cations. This showcases its potential in developing sensors for environmental and biological applications (Tanaka et al., 2001).
Chemical Reactions and Applications
Benzylic C-H Trifluoromethylation
Egami et al. (2015) explored the trifluoromethylation of phenol derivatives, demonstrating the practical utility of these reactions in synthesizing potent inhibitors for specific enzymes (Egami et al., 2015).
Synthesis of Polycarbonate Diol
Wang et al. (2011) utilized a metal-organic framework as a catalyst for preparing polycarbonate diol, employing a process involving phenol derivatives. This research highlights the utility of phenol derivatives in the production of polymeric materials (Wang et al., 2011).
Environmental and Health Implications
- Environmental Phenols in Human Urine: Mortensen et al. (2014) conducted a study on the excretion of environmental phenols, including compounds like this compound, in pregnant women. This study provides insights into human exposure to industrial chemicals (Mortensen et al., 2014).
Mecanismo De Acción
Target of Action
It’s known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound’s mode of action involves a radical approach . It’s part of the broader class of reactions known as trifluoromethylation, which involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .
Biochemical Pathways
The compound is involved in the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of radical chemistry, which studies the reactions of radicals, molecules, or ions with unpaired electrons .
Pharmacokinetics
The pharmacokinetics of trifluoromethyl-containing compounds are generally thought to be influenced by their redox potentials .
Result of Action
The trifluoromethylation of carbon-centered radical intermediates can lead to the formation of new carbon-fluorine bonds, which can significantly alter the properties of the resulting molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)-4-(trifluoromethyl)phenol. For instance, visible light can promote the trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The trifluoromethyl group in 3-(Benzyloxy)-4-(trifluoromethyl)phenol plays an increasingly important role in biochemical reactions . It is involved in the trifluoromethylation of carbon-centered radical intermediates . The compound can form electron donor–acceptor (EDA) complexes with other molecules, which can undergo an intramolecular single electron transfer (SET) reaction .
Cellular Effects
The trifluoromethyl group is known to play an important role in various cellular processes . For instance, it is involved in the trifluoromethylation of carbon-centered radical intermediates, which can influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the trifluoromethylation of carbon-centered radical intermediates . This process is thought to be involved in many recently tested catalytic trifluoromethylation reactions . The compound can form electron donor–acceptor (EDA) complexes with other molecules, which can undergo an intramolecular single electron transfer (SET) reaction .
Temporal Effects in Laboratory Settings
The trifluoromethyl group is known to play an important role in various chemical reactions
Metabolic Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions
Propiedades
IUPAC Name |
3-phenylmethoxy-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)12-7-6-11(18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZSSWBDKYYCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

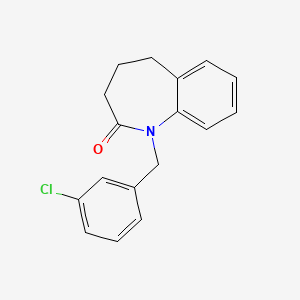
![6-methyl-4-oxo-N-[2-(trifluoromethyl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2814778.png)

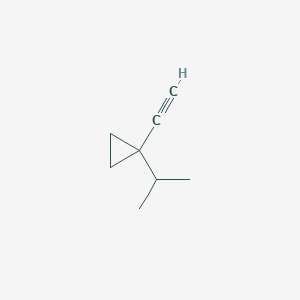

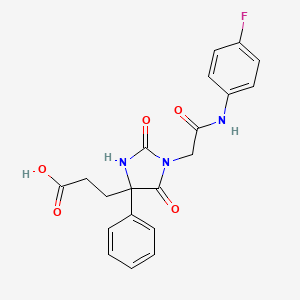
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2814786.png)
![N-[4-(dimethylamino)benzyl]-2-(methylthio)-4-morpholin-4-ylquinazoline-7-carboxamide](/img/structure/B2814789.png)
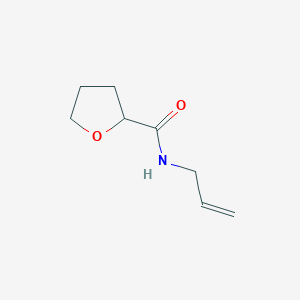
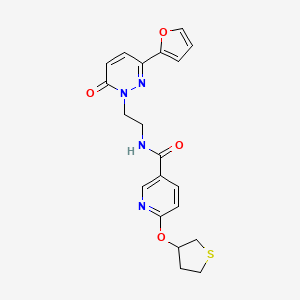

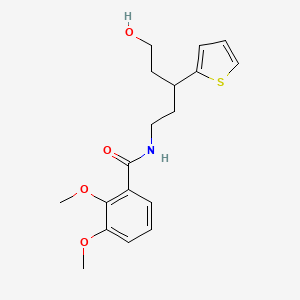
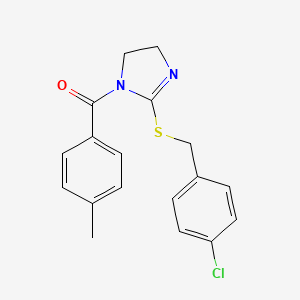
![(E)-ethyl 2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814798.png)